molecular formula C13H18N2O2 B592243 tert-Butyl 3-aminoindoline-1-carboxylate CAS No. 936829-23-1

tert-Butyl 3-aminoindoline-1-carboxylate

Cat. No.: B592243
CAS No.: 936829-23-1
M. Wt: 234.299
InChI Key: ZYMMFTVNDRHTLJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminoindoline-1-carboxylate: is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl carbamate. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-aminoindoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indoline-1-carboxylate derivatives, while substitution reactions can produce various substituted indoline compounds.

Comparison with Similar Compounds

tert-Butyl 3-aminoindoline-1-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

tert-Butyl 3-aminoindoline-1-carboxylate is a derivative of indole that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

Indole derivatives, including this compound, are known for a wide range of biological activities:

  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic
  • Antimalarial

These activities suggest that the compound may interact with various cellular targets and biochemical pathways to exert its effects.

Target of Action

The compound primarily interacts with cellular proteins and enzymes, influencing several biochemical pathways. Its action is mediated through binding interactions that can lead to enzyme inhibition or activation, impacting gene expression and cellular metabolism.

Mode of Action

The indole structure allows for versatile interactions with biomolecules. For example, it can react in asymmetric synthesis reactions and participate in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis.

Biochemical Pathways

Research indicates that this compound influences multiple biochemical pathways:

  • Cell Signaling : Modulates pathways involved in cell growth and apoptosis.
  • Gene Expression : Alters transcription factors and signaling molecules.
  • Cellular Metabolism : Affects metabolic processes in various cell types, particularly cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2–30 nM. These compounds disrupt microtubule formation, leading to apoptosis in cancer cells .

Antimicrobial Properties

In vitro studies have revealed that this compound exhibits antimicrobial activity against a range of pathogens. The mechanisms include disruption of bacterial cell membranes and interference with essential metabolic processes.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis through microtubule disruption
Anti-inflammatoryModulation of inflammatory cytokines
AntimicrobialDisruption of cell membranes
AntidiabeticRegulation of glucose metabolism

Properties

IUPAC Name

tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMMFTVNDRHTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695761
Record name tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936829-23-1
Record name tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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